Emedastine Difumarate
Descripción
Overview of Emedastine (B1214569) Difumarate as an Antihistamine Agent
Emedastine difumarate is a potent and selective histamine (B1213489) H1 receptor antagonist. medchemexpress.cominvivochem.comeuropa.eu Its primary function is to block the action of histamine, a key mediator in allergic reactions, thereby alleviating associated symptoms. wikipedia.orgeuropa.eu This action is highly specific to H1 receptors, with significantly weaker affinity for H2 and H3 receptors, making it a targeted therapy. medchemexpress.cominvivochem.comwikipedia.org
The compound is a benzimidazole (B57391) derivative and is formulated as a white, crystalline, water-soluble fine powder for pharmaceutical use. medchemexpress.comwikipedia.org Its anti-allergic properties extend to various conditions, including allergic conjunctivitis, allergic rhinitis, and allergic skin diseases. medchemexpress.comnih.gov
The mechanism of action involves competitive and reversible binding to H1 receptors. nih.gov This prevents histamine from binding and initiating the cascade of allergic responses, such as itching, redness, and swelling. patsnap.compatsnap.com Furthermore, emedastine may inhibit the late-phase allergic reaction by interfering with the release of mediators like leukotrienes or prostaglandins (B1171923) from mast cells. nih.gov Research indicates that emedastine can inhibit histamine-stimulated vascular permeability in the conjunctiva in a concentration-dependent manner. wikipedia.org
Receptor Binding Affinity of Emedastine
| Receptor | Dissociation Constant (Ki) |
|---|---|
| Histamine H1 | 1.3 nM medchemexpress.cominvivochem.comwikipedia.org |
| Histamine H2 | 49067 nM medchemexpress.cominvivochem.comwikipedia.org |
| Histamine H3 | 12430 nM medchemexpress.cominvivochem.comwikipedia.org |
This table illustrates the high selectivity of Emedastine for the H1 receptor compared to H2 and H3 receptors.
Historical Context and Evolution of this compound Research
Emedastine was developed by Alcon, a company specializing in eye care products. wikipedia.org The initial application for this compound as a 0.05% ophthalmic solution for allergic conjunctivitis was submitted in the mid-1990s. fda.gov It received approval from the FDA in December 1997 and from the European Medicines Agency (EMA) in January 1999 for the treatment of seasonal allergic conjunctivitis. acs.org
Early clinical research focused on establishing its efficacy and safety compared to existing treatments. A notable study compared emedastine with levocabastine (B1674950), another antihistamine, in patients with seasonal allergic conjunctivitis. europa.euacs.org The results showed that emedastine was as effective as levocabastine in reducing itching and redness. europa.euacs.org Another study using a conjunctival allergen challenge model found emedastine to be more effective than levocabastine in reducing ocular itching. acs.orgresearchgate.net
Further research has explored different formulations and applications of emedastine. For instance, studies have investigated its efficacy in treating seasonal allergic rhinitis, where it was found to be more effective than terfenadine (B1681261) in controlling nasal symptoms like sneezing and rhinorrhea. thieme-connect.com More recently, a transdermal patch system for this compound has been developed in Japan for allergic rhinitis, demonstrating effective and sustained symptom control. nih.gov
Ongoing research continues to uncover new aspects of emedastine's pharmacological profile. Studies have shown that it can inhibit eosinophil migration elicited by chemokines, suggesting a broader anti-inflammatory role. scispace.com Additionally, research has delved into its potential to ameliorate tissue remodeling in allergic skin inflammation by inhibiting histamine-induced collagen synthesis in dermal fibroblasts. nih.gov
Timeline of Key this compound Research and Development Milestones
| Year | Milestone |
|---|---|
| 1996 | Initial application submitted for this compound 0.05% ophthalmic solution. fda.gov |
| 1997 | FDA approval for the treatment of seasonal allergic conjunctivitis. acs.org |
| 1999 | European Medicines Agency (EMA) approval for seasonal allergic conjunctivitis. acs.org |
| 2000 | Publication of a study comparing emedastine to levocabastine in a conjunctival allergen challenge model. acs.orgresearchgate.net |
| 2004 | A study demonstrates emedastine's superior efficacy over terfenadine for seasonal allergic rhinitis. thieme-connect.com |
| 2009 | A review highlights the potential of emedastine in preventing tissue remodeling in allergic skin inflammation. nih.gov |
| 2018 | A study on a novel emedastine transdermal patch for allergic rhinitis is published. nih.gov |
Structure
2D Structure
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O.2C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;2*5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLKKPKZQYVAFR-LVEZLNDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C(=NC2=CC=CC=C12)N3CCN(CCC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87233-61-2 (Parent), 110-17-8 (Parent) | |
| Record name | Emedastine difumarate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046911 | |
| Record name | Emedastine difumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87233-62-3 | |
| Record name | Emedastine difumarate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emedastine difumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Emedastine Difumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMEDASTINE DIFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42MB94QOSM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Emedastine Difumarate
Histamine (B1213489) Receptor Binding and Selectivity Profiling
The therapeutic efficacy of emedastine (B1214569) as an antiallergic agent is rooted in its specific interaction with histamine receptors. Binding studies have elucidated its high affinity and remarkable selectivity for the H1 subtype over other histamine receptors and different classes of biogenic amine receptors.
Affinity for Histamine H1 Receptors
Emedastine demonstrates a potent and high affinity for histamine H1 receptors. medchemexpress.comnih.gov Radioligand binding assays, competing against [3H]pyrilamine, have determined its dissociation constant (Ki) to be approximately 1.3 nM. medchemexpress.comnih.gov Another study reported a similar high affinity with a Ki value of 1.26 nM. semanticscholar.org This strong binding affinity underscores its effectiveness as an H1 receptor antagonist. Furthermore, the potency of emedastine in antagonizing histamine-induced phosphoinositide turnover in human trabecular meshwork cells, with an IC50 of 1.44 nM, corresponds well with its binding affinity at the H1 receptor. nih.gov
Selectivity against Histamine H2 and H3 Receptors
A key characteristic of emedastine is its pronounced selectivity for the H1 receptor compared to the H2 and H3 receptor subtypes. nih.govsemanticscholar.org Studies have shown that emedastine binds to H2 and H3 receptors with significantly lower affinity. The dissociation constant (Ki) for H2 receptors has been measured at 49,067 nM, and for H3 receptors at 12,430 nM. medchemexpress.comnih.gov
This translates to a remarkable selectivity profile. The affinity ratio of H2 to H1 is approximately 37,744, and the H3 to H1 ratio is about 9,562, highlighting emedastine as a highly selective H1-receptor antagonist. nih.gov When compared to other antihistamines such as ketotifen (B1218977), levocabastine (B1674950), pheniramine, chlorpheniramine, and antazoline, emedastine's H1-selectivity is markedly superior. nih.gov
| Receptor | Ki (nM) | Reference |
|---|---|---|
| Histamine H1 | 1.3 | medchemexpress.comnih.gov |
| Histamine H2 | 49,067 | medchemexpress.comnih.gov |
| Histamine H3 | 12,430 | medchemexpress.comnih.gov |
Receptor Specificity and Lack of Interaction with Adrenergic, Dopaminergic, and Serotonin (B10506) Receptors
Further profiling has established that emedastine's action is highly specific to the histamine H1 receptor, with negligible effects on other major neurotransmitter receptor systems. drugbank.com At a concentration of 10 µM, emedastine showed no significant interaction with a wide panel of receptors, including adenosine (B11128) A1 and A2, alpha-1 and alpha-2 adrenergic, beta-adrenergic, dopamine (B1211576) D1 and D2, and serotonin S1 and S2 receptors. fda.gov This lack of affinity for adrenergic, dopaminergic, and serotonergic receptors contributes to its specific pharmacological action and distinguishes it from other antihistaminic agents that may exhibit broader receptor activity. drugbank.com
Cellular and Molecular Pharmacodynamics
Beyond receptor binding, the pharmacological characterization of emedastine extends to its effects on cellular responses to histamine, particularly those involved in the allergic cascade.
Inhibition of Histamine-Stimulated Vascular Permeability
Histamine is a potent mediator that increases vascular permeability, a hallmark of the acute allergic reaction. plos.orgfrontiersin.org In vivo studies have demonstrated that emedastine produces a concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration. drugbank.comnih.gov
The effectiveness of this inhibition has been quantified, with ED50 values varying based on the time interval between drug administration and histamine challenge. For instance, 30 minutes after administration, the ED50 was calculated to be 0.000035% (w/v). nih.gov The high selectivity of emedastine is further supported by findings that a 0.1% concentration did not significantly affect vascular permeability changes induced by serotonin or platelet-activating factor. nih.gov
| Time Interval Post-Administration | ED50 (% w/v) | Reference |
|---|---|---|
| 1 min | 0.0002 | nih.gov |
| 30 min | 0.000035 | nih.gov |
| 2 hr | 0.0029 | nih.gov |
| 4 hr | 0.019 | nih.gov |
| 8 hr | 0.19 | nih.gov |
Modulation of Histamine Release from Mast Cells
In addition to its direct antagonism of histamine receptors, emedastine also exhibits properties that modulate the release of histamine from mast cells. nih.govresearchgate.net Research conducted on rat peritoneal mast cells found that emedastine significantly inhibited substance P-induced histamine release. nih.govresearchgate.netresearchgate.net This inhibitory effect was observed at concentrations above 10⁻⁹ M in the presence of extracellular calcium and at even lower concentrations (above 10⁻¹¹ M) in its absence. nih.govresearchgate.net
The mechanism underlying this mast cell-stabilizing effect involves the modulation of calcium ion flux. Emedastine, at concentrations of 10⁻⁸ M or higher, was shown to significantly inhibit both the release of calcium from intracellular stores and the influx of extracellular calcium into mast cells. nih.govresearchgate.net This dual action on calcium mobilization is believed to be a key component of its clinical antiallergic effects, supplementing its primary role as an H1 receptor antagonist. nih.gov
Inhibition of Substance P-Induced Histamine Release
Emedastine difumarate has been shown to effectively inhibit histamine release from mast cells induced by Substance P, a neuropeptide implicated in neurogenic inflammation and allergic reactions. In studies utilizing rat peritoneal mast cells, emedastine demonstrated a concentration-dependent inhibition of Substance P-induced histamine release. In the presence of extracellular calcium, significant inhibition was observed at concentrations above 10 M. Notably, in the absence of extracellular calcium, this inhibitory effect was even more potent, with significance reached at concentrations above 10 M.
This dual efficacy highlights that emedastine's mechanism extends beyond merely blocking extracellular calcium influx, pointing towards an additional intracellular site of action. The potency of this inhibition underscores a key aspect of its anti-allergic properties, directly targeting the degranulation of mast cells and the subsequent release of histamine, a primary mediator of allergic symptoms.
Impact on Intracellular Calcium Dynamics in Mast Cells
The inhibitory effect of this compound on histamine release is intrinsically linked to its ability to modulate intracellular calcium (Ca) dynamics within mast cells. The release of histamine from these cells is a calcium-dependent process, relying on an increase in cytosolic Ca concentration derived from both intracellular stores and influx from the extracellular environment.
Research has demonstrated that emedastine, at concentrations of 10 M or higher, significantly inhibits Substance P-induced Ca release from intracellular stores. Concurrently, it also impedes the uptake of Ca into mast cells, indicating a direct inhibition of calcium influx across the cell membrane. This combined action on both sources of calcium mobilization effectively dampens the necessary signal for mast cell degranulation. Therefore, the clinical anti-allergic effects of emedastine are, in part, mediated by its profound inhibition of both the release of calcium from intracellular stores and the influx of extracellular calcium into mast cells.
Effects on Eosinophil Infiltration and Chemotaxis
This compound exerts a significant inhibitory effect on the migration and infiltration of eosinophils, key effector cells in the late phase of allergic reactions. Studies have shown that emedastine potently inhibits eosinophil chemotaxis induced by a variety of chemoattractants.
For instance, emedastine has been found to inhibit eosinophil migration elicited by platelet-activating factor (PAF) in a dose-dependent manner at concentrations ranging from 10 to 10 M. This inhibitory action appears to be selective for eosinophils, as no similar effect was observed on neutrophil chemotaxis.
Furthermore, emedastine at concentrations of 10 nM or higher strongly inhibits eosinophil migration stimulated by CC chemokines, such as eotaxin, RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), and MCP-3 (Monocyte Chemoattractant Protein-3). The mechanism underlying this inhibition involves a decrease in the concentration of intracellular calcium ions following stimulation with chemoattractants like eotaxin. Additionally, emedastine has been shown to decrease the activity of tyrosine kinase, protein kinase A, and protein kinase C in eosinophils, without altering the expression of the CCR3 receptor, the primary receptor for eotaxin. These findings suggest that emedastine's interference with key signaling pathways downstream of chemoattractant receptor activation contributes to its inhibition of eosinophil chemotaxis.
| Chemoattractant | Effective Emedastine Concentration | Associated Mechanistic Findings |
|---|---|---|
| Platelet-Activating Factor (PAF) | 10-8 M to 10-6 M | Selective inhibition of eosinophil vs. neutrophil chemotaxis. |
| Eotaxin | ≥ 10 nM | Decrease in intracellular calcium ion concentration; Decreased activity of tyrosine kinase, protein kinase A, and protein kinase C. |
| RANTES | ≥ 10 nM | Inhibition of CC chemokine-elicited eosinophil migration. |
| MCP-3 | ≥ 10 nM | Inhibition of CC chemokine-elicited eosinophil migration. |
Influence on Pro-inflammatory Mediator Release
Emedastine has been shown to potently inhibit the histamine-induced secretion of several key cytokines from human conjunctival epithelial cells. These include Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). The IC(_{50}) values for the inhibition of these cytokines were found to be 2.23 nM, 3.42 nM, and 1.50 nM, respectively, demonstrating a high degree of potency. This action is mediated through the H1 receptor, as H2 and H3 receptor antagonists did not produce similar inhibitory effects. By blocking the action of histamine on epithelial cells, emedastine effectively curtails the secondary release of these pro-inflammatory cytokines, which are responsible for amplifying the inflammatory response and recruiting other immune cells.
Furthermore, in a co-culture system of mast cells and naïve CD4 T cells, emedastine-treated mast cells led to a significant suppression of both Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4) production from activated T-helper cells. nih.gov This suggests that emedastine can modulate the adaptive immune response by influencing the antigen-presenting function of mast cells and subsequent T-cell differentiation and cytokine production. nih.gov
While direct studies on the effect of emedastine on the release of lipid mediators like leukotrienes and prostaglandins (B1171923) from mast cells are limited, its ability to significantly inhibit passive peritoneal anaphylaxis in animal models suggests a broader dampening of the allergic cascade, which typically involves the release of these mediators. medchemexpress.com
| Mediator | Cell Type | Effect of Emedastine | Reported Potency (IC50) |
|---|---|---|---|
| Histamine | Mast Cells | Inhibition of Release | N/A |
| Interleukin-6 (IL-6) | Human Conjunctival Epithelial Cells | Inhibition of Secretion | 2.23 nM |
| Interleukin-8 (IL-8) | Human Conjunctival Epithelial Cells | Inhibition of Secretion | 3.42 nM |
| GM-CSF | Human Conjunctival Epithelial Cells | Inhibition of Secretion | 1.50 nM |
| Interferon-gamma (IFN-γ) | Activated T-helper Cells (in co-culture with mast cells) | Suppression of Production | N/A |
| Interleukin-4 (IL-4) | Activated T-helper Cells (in co-culture with mast cells) | Suppression of Production | N/A |
Preclinical Efficacy and Disease Model Studies
In Vitro Assessments of Anti-Allergic Activity
The anti-allergic activity of emedastine (B1214569) has been substantiated through various in vitro studies, which highlight its potent and selective antagonism of the histamine (B1213489) H1 receptor, as well as its influence on cellular processes involved in the allergic cascade.
Emedastine demonstrates a high affinity and selectivity for the histamine H1 receptor. wikipedia.orgmedchemexpress.com In vitro binding studies have determined its inhibitor constant (Ki) for the H1 receptor to be 1.3 nM. wikipedia.orgmedchemexpress.com Its affinity for H2 and H3 receptors is significantly lower, with Ki values of 49,067 nM and 12,430 nM, respectively, underscoring its specificity. wikipedia.orgmedchemexpress.com This selective binding profile suggests that its therapeutic effects are primarily mediated through H1 receptor blockade. drugbank.com The compound appears to have negligible effects on adrenergic, dopaminergic, and serotonin (B10506) receptors. wikipedia.orgclinician.com
Additional studies have explored its effects on tissue remodeling processes associated with chronic allergic inflammation. In normal human dermal fibroblasts, high concentrations of emedastine were found to significantly inhibit type 1 collagen production. medchemexpress.com One study noted that the inhibitory effect on histamine-induced collagen synthesis was more pronounced in dermal fibroblasts than in nasal mucosa fibroblasts, suggesting potential tissue-specific effects. nih.gov
| Receptor | Inhibitor Constant (Ki) |
|---|---|
| Histamine H1 | 1.3 nM |
| Histamine H2 | 49,067 nM |
| Histamine H3 | 12,430 nM |
In Vivo Animal Models of Allergic Conditions
The efficacy of emedastine difumarate observed in vitro has been confirmed in multiple in vivo animal models that simulate human allergic conditions affecting the eyes, nose, and skin.
In animal models of allergic conjunctivitis, topical ocular administration of emedastine has demonstrated potent and concentration-dependent inhibition of the allergic response. Specifically, in histamine-stimulated conjunctivitis models, emedastine effectively inhibited histamine-induced vascular permeability changes in the conjunctiva. nih.gov The efficacy was observed over a prolonged period, with studies measuring its effects from one minute to eight hours post-administration. nih.gov
The median effective dose (ED50) for inhibiting these vascular permeability changes varied with the time interval between drug administration and histamine challenge, indicating a rapid onset and long duration of action. nih.gov When compared to other antihistamines 30 minutes after dosing, emedastine was found to be equipotent to ketotifen (B1218977) and significantly more potent than several other agents, including levocabastine (B1674950), diphenhydramine, and antazoline. nih.gov Importantly, emedastine's activity was shown to be highly selective for the histamine H1 receptor, as it did not significantly affect vascular permeability changes induced by serotonin or platelet-activating factor. nih.govresearchgate.net
| Time Interval Post-Administration | ED50 (% w/v) |
|---|---|
| 1 minute | 0.0002% |
| 30 minutes | 0.000035% |
| 2 hours | 0.0029% |
| 4 hours | 0.019% |
| 8 hours | 0.19% |
Emedastine's efficacy was further evaluated in passive conjunctival anaphylaxis (PCA) models, which simulate an IgE-mediated allergic reaction. In a guinea pig PCA model, topical ocular administration of emedastine prior to antigen challenge resulted in significant inhibition of the allergic response. nih.govresearchgate.net The protective effect was demonstrated when the drug was administered either 5 minutes or 30 minutes before the antigen challenge, with ED50 values of 0.0046% and 0.00022%, respectively. nih.govresearchgate.net These findings confirm its ability to effectively block the immediate hypersensitivity reaction in the conjunctiva.
Preclinical studies have indicated the effectiveness of emedastine in models relevant to allergic rhinitis. nih.govbioworld.com Its potent antihistaminic activity, demonstrated through the inhibition of histamine-induced vascular hyperpermeability in rats, is a key mechanism for alleviating nasal symptoms. researchgate.net Furthermore, emedastine has been shown to inhibit passive peritoneal anaphylaxis in rats and guinea pigs, a systemic model of allergic reaction that involves mechanisms relevant to allergic rhinitis. medchemexpress.comresearchgate.net These findings from animal models provided the basis for its development for treating clinical symptoms of allergic rhinitis, such as sneezing and rhinorrhea. nih.govnih.gov
The utility of emedastine in treating urticaria has been suggested by its fundamental anti-allergic properties. nih.govbioworld.com Urticaria is a classic histamine-mediated condition characterized by wheals resulting from vasodilation and increased vascular permeability in the skin, processes which emedastine potently inhibits. nih.govmsdvetmanual.com In animal models, orally administered emedastine significantly suppressed histamine-induced scratching behavior. medchemexpress.com This action, combined with its established ability to block H1 receptors and inhibit histamine release, supports its application in managing urticarial symptoms. medchemexpress.comresearchgate.net
Emedastine has been investigated for its potential role in managing allergic dermatitis. nih.gov The pathogenesis of atopic dermatitis involves complex immune dysregulation where histamine is a key mediator of pruritus. jcadonline.com In preclinical models, emedastine demonstrated a significant inhibitory effect on scratching behavior induced not only by histamine but also by other pruritogens like substance P. medchemexpress.com This suggests a broader anti-pruritic action. Moreover, in vitro studies showing that emedastine can inhibit histamine-induced collagen synthesis in dermal fibroblasts point towards a potential benefit in modulating the tissue remodeling that can occur in chronic allergic skin inflammation. nih.gov
Toxicological Investigations of Emedastine Difumarate
Acute Systemic Toxicity Studies in Diverse Species
Acute toxicity studies are designed to evaluate the potential adverse effects that may occur shortly after the administration of a single dose of a substance. For emedastine (B1214569) difumarate, these studies have been conducted across multiple species and routes of administration to determine the dose at which toxicity occurs and to identify the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.
While specific LD50 values from comprehensive acute toxicity studies are not widely published in publicly available literature, regulatory documents indicate that emedastine difumarate exhibits low acute toxicity. science.gov An acute toxicity study of this compound, also referred to by its developmental code KG-2413, has been documented in a pharmacology and toxicology review by the U.S. Food and Drug Administration (FDA). fda.gov
Table 1: Acute Toxicity of this compound (LD50 Values)
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | Data not available |
| Rat | Oral | Data not available |
| Mouse | Intravenous | Data not available |
| Rat | Intravenous | Data not available |
Data based on publicly available information. "Data not available" indicates that specific values were not found in the reviewed sources.
Repeated-Dose Toxicity Studies
Repeated-dose toxicity studies are crucial for assessing the effects of a substance following prolonged exposure. These investigations help to identify target organs for toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and understand the potential for cumulative toxicity. This compound has been evaluated in both subacute and chronic toxicity studies.
Subacute Toxicity Evaluations
Subacute toxicity studies involve repeated administration of a substance over a shorter period, typically 28 days. A subacute toxicity study of this compound (KG-2413) in rats has been referenced in regulatory filings. fda.gov While the detailed findings of this specific study are not publicly accessible, such studies generally involve the evaluation of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of various organs.
Chronic Toxicity Assessments
Chronic toxicity studies extend over a longer duration, often six months to a year or more, to assess the long-term effects of a substance. This compound has been the subject of chronic toxicity studies in both rats and dogs. fda.gov
A one-year oral toxicity study in beagle dogs was conducted with this compound. fda.gov In this study, dose-dependent coronary arteritis, periarteritis, and intimal thickening of the coronary artery were observed at higher doses. Based on the findings, a non-toxic dose was identified. fda.gov
Table 2: Summary of a 52-Week Oral Chronic Toxicity Study of this compound in Beagle Dogs
| Dose Group (mg/kg/day) | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Control | No treatment-related findings. | - |
| Low Dose | Incidence of intimal lesions in the coronary arteries was similar to the control group in males. | 6 mg/kg/day (for males) |
| Intermediate Doses | Dose-dependent cardiovascular lesions observed. | Not established |
| High Dose | Coronary arteritis, periarteritis, and intimal thickening of the coronary artery. | Not established |
This table summarizes key findings from a 52-week oral toxicity study in beagle dogs. The NOAEL for females was not definitively established as all treated groups showed some cardiovascular lesions. fda.gov
Genotoxicity Testing
Genotoxicity testing is a critical component of safety assessment, designed to detect any potential for a substance to cause damage to genetic material (DNA). A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted for this compound.
In Vitro Genotoxicity Assays
In vitro genotoxicity assays are performed on bacterial or mammalian cells in a laboratory setting. This compound has been evaluated in a range of these tests and was found to be non-mutagenic. nih.gov These assays include:
Bacterial Reverse Mutation (Ames) Test: This test uses several strains of bacteria to detect gene mutations.
Mammalian Chromosome Aberration Test: This assay assesses the potential of a substance to cause structural damage to chromosomes in mammalian cells.
Mammalian Forward Mutation Test: This test detects a wider range of mutational events in mammalian cells.
Mammalian DNA Repair Synthesis Test: This assay measures the ability of a substance to induce DNA damage that is then repaired by the cell.
In Vivo Genotoxicity Assays
In vivo genotoxicity assays are conducted in living organisms to evaluate the potential for genetic damage in a whole biological system. This compound was also found to be non-mutagenic in in vivo studies. nih.gov These included:
Mammalian Sister Chromatid Exchange Test: This test detects the exchange of genetic material between sister chromatids, an indicator of DNA damage.
Mouse Micronucleus Test: This assay assesses chromosomal damage by detecting the formation of micronuclei in red blood cells.
Table 3: Summary of Genotoxicity Studies for this compound
| Assay Type | Test System | Result |
| In Vitro | ||
| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium and Escherichia coli | Non-mutagenic |
| Mammalian Chromosome Aberration Test | Mammalian cells | Non-mutagenic |
| Mammalian Forward Mutation Test | Mammalian cells | Non-mutagenic |
| Mammalian DNA Repair Synthesis Test | Mammalian cells | Non-mutagenic |
| In Vivo | ||
| Mammalian Sister Chromatid Exchange Test | Mammalian model | Non-mutagenic |
| Mouse Micronucleus Test | Mouse bone marrow cells | Non-mutagenic |
This table summarizes the results of a comprehensive battery of genotoxicity tests conducted on this compound, all of which yielded non-mutagenic results. nih.gov
Carcinogenicity Studies in Rodent Models
Long-term studies have been conducted in rodent models to assess the carcinogenic potential of this compound. In lifetime dietary studies involving both mice and rats, this compound did not demonstrate any evidence of carcinogenicity. These studies utilized doses that were substantially higher than the maximum recommended ocular human use level. Specifically, dietary doses were administered to mice and rats at levels more than 80,000 times and 26,000 times the maximum recommended ocular human use level of 0.002 mg/kg/day for a 50 kg adult, respectively, with no higher dose levels being tested.
| Species | Exposure Route | Dose Level (Relative to Human Ocular Use) | Outcome |
|---|---|---|---|
| Mice | Dietary | > 80,000 times | No carcinogenic effects observed |
| Rats | Dietary | > 26,000 times | No carcinogenic effects observed |
Reproductive and Developmental Toxicity Studies
A series of studies have been performed to evaluate the potential effects of this compound on reproduction and development. These investigations covered fertility, general reproductive performance, teratogenicity, and peri- and postnatal development in animal models.
In studies conducted in rats, this compound did not show any evidence of impairing fertility or reproductive capacity. These findings were observed at dose levels equivalent to 15,000 times the maximum recommended ocular human use level, indicating no adverse effects on male or female reproductive functions at high systemic exposures.
Teratology studies were conducted in both rats and rabbits to determine the potential for this compound to cause fetal malformations. At a dose 15,000 times the maximum recommended ocular human use level, this compound was found not to be teratogenic in either species. These assessments indicate that the compound does not induce structural abnormalities in the developing fetus following maternal exposure during organogenesis.
The effects of this compound on the later stages of development were assessed in perinatal and postnatal studies in rats. No adverse effects on the peri- or postnatal development of offspring were observed. These studies were also conducted at dose levels 15,000 times the maximum recommended ocular human use level.
| Study Type | Species | Dose Level (Relative to Human Ocular Use) | Key Findings |
|---|---|---|---|
| Fertility and General Reproductive Performance | Rats | 15,000 times | No evidence of impaired fertility or reproductive capacity. |
| Teratology | Rats & Rabbits | 15,000 times | Not shown to be teratogenic. |
| Perinatal and Postnatal Development | Rats | 15,000 times | No adverse effects observed. |
Ocular and Systemic Safety in Long-Term Topical Application Studies
The safety of long-term topical ocular administration of this compound has been evaluated in animal models. In long-term studies involving rabbits, no clinically significant local or systemic effects were observed. These findings suggest a favorable safety profile for chronic topical use in an ocular model. In controlled clinical studies in humans lasting for 42 days, the most frequently reported adverse reaction was headache. Other less common adverse experiences included abnormal dreams, asthenia, bad taste, blurred vision, burning or stinging, corneal infiltrates, corneal staining, dermatitis, discomfort, dry eye, foreign body sensation, hyperemia, keratitis, pruritus, rhinitis, sinusitis, and tearing.
Cardiovascular Safety Assessment, including QT Interval Effects
Concerns regarding the potential for some second-generation antihistamines to cause cardiac arrhythmias, specifically prolongation of the QT interval, have led to careful evaluation of the cardiovascular safety of compounds in this class. nih.gov Preclinical safety pharmacology studies are designed to assess these potential effects. nih.gov For this compound, published literature indicates that it produces no adverse cardiovascular effects. nih.gov While specific regulatory submission documents mention the evaluation of the effects of emedastine on the cardiovascular system, detailed results from preclinical studies, such as dedicated in vivo QT assessments or in vitro assays on the hERG (human Ether-à-go-go-Related Gene) potassium channel, are not extensively detailed in publicly available scientific literature. fda.gov Such studies are standard for assessing the potential for delayed ventricular repolarization. ich.org
Advanced Mechanistic and Tissue Remodeling Studies
Investigation of Histamine-Induced Collagen Synthesis Modulation
Histamine (B1213489), a primary mediator in allergic reactions, is known to influence dermal fibroblasts and contribute to the tissue remodeling seen in chronic allergic dermatitis. nih.gov Research has focused on the ability of emedastine (B1214569) difumarate, a selective and high-affinity histamine H1 receptor antagonist, to counteract these effects. nih.govmedchemexpress.com
In vitro experiments using normal human dermal fibroblasts have demonstrated that histamine can induce the expression of various fibrogenic molecules, including type 1 collagen. nih.gov Studies have shown that both high (0.1 µM to 1 µM) and low (1 pM) concentrations of histamine lead to an increase in type 1 collagen expression in these cells. nih.gov
The administration of emedastine difumarate has been proven to effectively diminish this histamine-induced synthesis of type 1 collagen. nih.gov High concentrations of this compound (1 and 10 ng/ml) have been noted to significantly inhibit the production of type 1 collagen in normal human dermal fibroblasts. medchemexpress.com This inhibitory action underscores the potential of this compound to reverse histamine-driven remodeling processes in the skin. nih.gov
| Treatment Condition | Effect on Type 1 Collagen Synthesis in Dermal Fibroblasts | Reference |
|---|---|---|
| Histamine (High and Low Doses) | Increased Expression | nih.gov |
| Histamine + this compound | Effectively Diminished/Inhibited | nih.gov |
The response of fibroblasts to histamine and the inhibitory effects of H1 receptor antagonists can differ depending on the tissue of origin. nih.gov Comparative studies have been conducted on fibroblasts derived from different tissues, such as the skin and the nasal mucosa, to explore these organ-specific responses. nih.gov
Research has revealed that the inhibitory effect of this compound on histamine-induced collagen synthesis is more pronounced in dermal fibroblasts than in fibroblasts derived from the nasal mucosa. nih.govtandfonline.comresearchgate.net This finding suggests a tissue-specific efficacy for this compound, indicating it may be more effective for treating fibrosis in the skin compared to the nasal mucosa. nih.govtandfonline.comresearchgate.net The robustness of the inhibitory action of H1 receptor blockers like emedastine varies between skin-derived and nasal mucosa-derived fibroblasts, highlighting the complexity of histamine-induced tissue remodeling across different organs. nih.gov
| Fibroblast Population | Inhibitory Effect of this compound on Histamine-Induced Collagen Synthesis | Reference |
|---|---|---|
| Dermal Fibroblasts | Greater Inhibition | nih.govtandfonline.comresearchgate.net |
| Nasal Mucosa Fibroblasts | Lesser Inhibition | nih.govtandfonline.comresearchgate.net |
Role of this compound in Tissue Remodeling Processes
The ability of this compound to modulate fibroblast activity and collagen synthesis suggests a significant role in mitigating the long-term tissue remodeling associated with chronic allergic diseases.
Mast cell-derived histamine is a key contributor to the formation of intractable chronic allergic dermatitis. nih.gov The persistent action of histamine on dermal fibroblasts can lead to fibrotic events and skin remodeling. nih.gov By effectively inhibiting histamine-induced collagen synthesis, this compound is considered a potentially effective agent for reversing these remodeling changes in the skin. nih.gov Emerging evidence suggests that this compound may be valuable in preventing the excessive tissue remodeling that occurs in allergic skin inflammation. nih.govtandfonline.comresearchgate.net
While the primary mechanism of this compound involves the direct antagonism of the histamine H1 receptor, other actions may contribute to its effects on tissue remodeling. Research on human conjunctival epithelial cells has shown that emedastine can inhibit the histamine-induced secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-8 (IL-8), in a dose-dependent manner. clinician.com By reducing the release of such inflammatory mediators, emedastine could indirectly influence the microenvironment, thereby modulating the activity of fibroblasts and mitigating the broader inflammatory cascade that drives tissue remodeling. This suggests that its therapeutic effect may extend beyond simple H1 receptor blockade to include the regulation of key inflammatory pathways. clinician.com
Drug Development and Analytical Methodologies for Emedastine Difumarate
Synthetic Pathway Optimization and Yield Enhancement Research
Phase transfer catalysis (PTC) has been effectively applied to the synthesis of Emedastine (B1214569) difumarate to overcome challenges related to the immiscibility of reactants. ptfarm.plcrdeepjournal.org This methodology involves using a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the migration of a reactant from one phase into another where the reaction can occur. ptfarm.pl In the synthesis of Emedastine intermediates, the addition of a phase transfer catalyst has been shown to optimize the reactions significantly. ciac.jl.cn This approach allows the reactions to proceed without the need for water and has resulted in markedly enhanced yields. ciac.jl.cn The use of PTC contributes to a more efficient, higher-yielding process, which is a significant advantage in pharmaceutical manufacturing. phasetransfer.com
| Intermediate Compound | Optimized Yield (%) |
| 2-chloro-1-(2-ethoxyethyl) benzimidazole (B57391) | 67.9% |
| Emedastine | 74.9% |
Development of Novel Drug Delivery Systems
To improve patient compliance and therapeutic efficacy, research has been directed towards creating novel delivery systems for Emedastine.
A significant area of development has been the creation of a transdermal drug delivery system for Emedastine difumarate, leading to the development of an emedastine patch. nih.govlatrobe.edu.auresearchgate.net This system is designed for once-daily application to treat allergic rhinitis. jst.go.jpresearchgate.net Formulation research has explored the permeability of emedastine through the skin. In vitro studies using diffusion cells found that the emedastine free base is more permeable than this compound. nih.gov
The choice of vehicle is critical for transdermal delivery. Research has indicated that emedastine exhibits higher permeability in hydrophobic vehicles compared to hydrophilic ones, with fatty acid monoesters showing the most promising results. nih.gov The permeability from these vehicles appears to be dependent on the drug's partition from the vehicle to the skin. nih.gov In vivo studies in rabbits confirmed high permeability from fatty acid monoesters and diesters, with the bioavailability from transdermal administration being greater than that of oral administration. nih.gov This research culminated in the development of the ALLESAGA® TAPE, the first once-daily transdermal patch for allergic rhinitis containing emedastine. jst.go.jpresearchgate.net
Analytical Method Development and Validation for Quantitative Determination
Accurate and reliable analytical methods are essential for the quality control of this compound in pharmaceutical products.
A stability-indicating densitometry Thin-Layer Chromatography (TLC) method has been developed and validated for the quantitative determination of this compound. journaljpri.comresearchgate.net This type of method is crucial as it can distinguish the intact drug from its degradation products. researchgate.net The development process involves subjecting the drug to forced degradation conditions, such as acid and oxidative stress (e.g., using 5 M HCl and 30% H₂O₂), to produce its degradants. journaljpri.comresearchgate.net
The chromatographic separation is achieved on TLC plates using a specific mobile phase, such as methanol (B129727) and 10% ammonia (B1221849) in a 9.5:0.5 (v/v) ratio. journaljpri.comresearchgate.net After separation, the densitometric measurement of the intact drug spot is performed at a specific wavelength, which for this compound is 283 nm. journaljpri.comresearchgate.net The method has been validated according to International Conference on Harmonization (ICH) guidelines, demonstrating good linearity, accuracy, and precision. journaljpri.comresearchgate.net
| Validation Parameter | Result for this compound |
| Wavelength (nm) | 283 |
| Linear Range (μ g/spot ) | 0.5 - 10.0 |
| Mean Recovery (%) | 100.36 ± 0.40% |
| Mobile Phase | Methanol: 10% Ammonia (9.5:0.5, v/v) |
Chromatographic Methods (e.g., HPLC) for Drug and Metabolite Quantification
The quantification of this compound and its metabolites in various matrices, such as human plasma and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and stability testing. High-performance liquid chromatography (HPLC) has emerged as a robust and widely used technique for this purpose due to its high sensitivity, specificity, and resolving power. nih.govoup.comcjph.com.cn Several HPLC methods have been developed and validated for the determination of this compound.
A selective and sensitive method employing HPLC coupled with electrospray ionization-mass spectrometry (ESI-MS) has been successfully developed for the determination of this compound in human plasma. nih.govoup.com This method typically involves a protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 or a cyano (CN) column. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer, such as ammonium acetate (B1210297) or phosphate (B84403) buffer, run in either isocratic or gradient mode. nih.govmdpi.com The use of a mass spectrometer as a detector provides excellent selectivity and allows for the simultaneous quantification of the parent drug and its metabolites, such as 5- and 6-hydroxy emedastine. researchgate.net A reported HPLC-ESI-MS method demonstrated linearity over a concentration range of 0.05–30 ng/mL in human plasma, with a lower limit of detection of 0.01 ng/mL. nih.gov
For the analysis of this compound in bulk drug and pharmaceutical dosage forms, stability-indicating HPLC methods have been established. researchgate.netamazonaws.com These methods are designed to separate the active pharmaceutical ingredient from its degradation products, which is essential for assessing the stability of the drug under various stress conditions like acid and base hydrolysis, oxidation, and photolysis. nih.govresearchgate.netresearchgate.net One such method utilized a Zorbax Extend-C18 column with a mobile phase composed of 0.5% triethylamine (B128534) solution (pH 7.6), methanol, and acetonitrile (40:42:18, v/v/v) with UV detection at 284 nm. cjph.com.cn This method demonstrated linearity in the concentration range of 0.05–1.0 mg/mL. cjph.com.cn
The selection of the chromatographic conditions, including the column, mobile phase composition, flow rate, and detector wavelength, is critical for achieving optimal separation and sensitivity. The validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, linearity, specificity, and robustness. researchgate.netafricanjournalofbiomedicalresearch.comlongdom.org
| Matrix | Chromatographic Column | Mobile Phase | Detection Method | Linearity Range | Reference |
|---|---|---|---|---|---|
| Human Plasma | Phenomenex Luna 5u CN 100A (150 x 2.0-mm i.d.) | Methanol-water (20 mM CH3COONH4, pH 4.0) (80:20, v/v) | HPLC-ESI-MS | 0.05–30 ng/mL | nih.gov |
| Bulk Drug | Zorbax Extend-C18 | 0.5% triethylamine solution (pH 7.6)∶methanol∶acetonitrile (40∶42∶18) | UV at 284 nm | 0.05—1.0 mg/ml | cjph.com.cn |
| Human Plasma | Reverse phase C18 column | Stepwise gradient | Tandem mass spectrometer (MS/MS) | 50-5,000 pg/mL | researchgate.net |
| Pharmaceutical Solutions | LiChrospher®100CN column (125 × 4.0 mm, 5 µm) | Methanol and phosphate buffer of pH 2.5 (40:60, v/v) | UV at 280 nm | 10–100 µg/mL | nih.gov |
Drug Repurposing Research Methodologies
Drug repurposing, the process of identifying new therapeutic uses for existing approved drugs, offers a promising strategy to accelerate the drug development pipeline and reduce costs. ciblab.net Computational approaches, particularly those leveraging large-scale biological data, have become increasingly important in this field. mdpi.comnih.gov These methods can rapidly analyze vast amounts of information to predict novel drug-disease associations. oup.commedrxiv.org
One powerful computational strategy for drug repurposing is based on the analysis of gene expression data. acs.orgnih.gov The underlying principle is that a drug's effect on a biological system can be characterized by the changes it induces in gene expression. ciblab.net By comparing the gene expression signature of a disease with a library of drug-induced gene expression profiles, it is possible to identify drugs that may reverse the disease-related changes in gene expression. nih.govnih.gov This "reversal of gene expression" approach has been successfully applied to identify potential new indications for existing drugs in various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov
Network-based approaches provide another valuable methodology for drug repurposing. mdpi.comnih.govnetworkscienceinstitute.org These methods construct and analyze complex biological networks, such as protein-protein interaction networks, disease-gene networks, and drug-target networks, to uncover hidden relationships between drugs and diseases. mdpi.commedrxiv.org By analyzing the topology of these networks, researchers can identify drugs that target key nodes or modules within a disease-specific network, suggesting their potential therapeutic efficacy. barabasi.com
Application of Gene Regulatory Network Analysis in Identifying Novel Therapeutic Applications
Gene regulatory network (GRN) analysis is a sophisticated computational approach that can be applied to drug repurposing to identify novel therapeutic applications for existing drugs like this compound. nih.govnih.gov A GRN represents the complex web of interactions between genes and their regulators, such as transcription factors, which control the rate of gene transcription. harvard.edubioconductor.org By analyzing how a disease perturbs this network, it is possible to identify key regulatory drivers of the disease process. mdpi.com
The methodology for applying GRN analysis to drug repurposing typically involves the following steps:
Constructing Disease-Specific GRNs: Using gene expression data from both healthy and diseased tissues, computational algorithms are employed to infer the underlying gene regulatory networks for each state. nih.govbioconductor.org This allows for a comparison of the network structures and the identification of regulatory pathways that are altered in the disease state.
Identifying Key Regulatory Drivers: By analyzing the differences between the healthy and diseased GRNs, researchers can pinpoint transcription factors and other regulatory molecules whose activity is significantly changed and which are predicted to drive the disease phenotype. harvard.edumdpi.com These key drivers become potential targets for therapeutic intervention.
Screening for Drugs that Modulate Key Drivers: A library of drug-induced gene expression profiles is then screened to identify compounds that can modulate the activity of these key regulatory drivers. nih.gov The goal is to find drugs that can either inhibit overactive regulators or activate underactive ones, thereby restoring the GRN to a more "healthy" state. nih.gov
Prioritizing and Validating Candidates: The drugs identified through this computational screening are then prioritized based on various criteria, including their potency, selectivity, and known safety profiles. The most promising candidates can then be validated through preclinical experiments.
While no specific studies have yet applied GRN analysis to repurpose this compound, this methodology holds significant potential. For instance, research has shown that this compound can inhibit histamine-induced collagen synthesis in dermal fibroblasts by affecting gene expression. nih.govnih.gov By constructing GRNs for allergic skin conditions where histamine (B1213489) plays a key role, it might be possible to identify the specific regulatory pathways through which emedastine exerts its effects. This deeper understanding could then be used to predict its efficacy in other fibrotic or inflammatory diseases that share similar key regulatory drivers. This approach could uncover novel therapeutic applications for this compound beyond its current indications. nih.gov
Conclusion and Future Perspectives in Emedastine Difumarate Research
Synthesized Understanding of Emedastine (B1214569) Difumarate's Contributions to Allergic Disease Management
Emedastine difumarate has established a significant role in the management of allergic diseases, primarily through its function as a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist. nih.govpatsnap.comwikipedia.org Its principal contribution lies in providing rapid and effective relief from the signs and symptoms of allergic conjunctivitis and allergic rhinitis. nih.govnih.gov Clinical applications have demonstrated its efficacy in mitigating key allergic symptoms such as itching, redness, swelling, sneezing, and rhinorrhea. nih.govwikipedia.orgnih.gov
The therapeutic success of emedastine is rooted in its specific pharmacological profile. It exhibits a high affinity for the H1 receptor, effectively blocking the action of histamine, which is a primary mediator of the allergic response. clinician.compatsnap.com In vitro studies have quantified this selectivity, showing its affinity for H1 receptors to be substantially greater than for H2 or H3 receptors. wikipedia.orgnih.gov This targeted mechanism allows it to alleviate allergic symptoms without significantly affecting adrenergic, dopaminergic, or serotonin (B10506) receptors. wikipedia.orgclinician.com Furthermore, as a second-generation antihistamine, it was developed to minimize the sedative effects commonly associated with first-generation agents. patsnap.com Beyond simple histamine blockade, research indicates that emedastine also inhibits the histamine-induced secretion of pro-inflammatory cytokines, such as interleukin-6 and interleukin-8, from conjunctival epithelial cells, suggesting a broader anti-inflammatory effect. clinician.com
Identification of Unexplored Research Avenues and Knowledge Gaps
Despite its well-documented efficacy, several areas concerning this compound remain underexplored. A significant knowledge gap exists in understanding its full potential to modulate tissue remodeling associated with chronic allergic inflammation. nih.govresearchgate.net While preliminary evidence suggests emedastine may inhibit histamine-induced collagen synthesis, particularly in dermal fibroblasts, the underlying mechanisms and its clinical relevance in preventing fibrosis in skin or conjunctival tissues are not well established. nih.gov The observation that this effect might be tissue-specific opens a new avenue for investigation into its differential activity in various organs. nih.govresearchgate.net
Further research is needed to fully characterize its comparative effectiveness against a wider array of modern antihistamines and in different subtypes of allergic conditions. For instance, while studies have compared it to olopatadine in various forms of allergic conjunctivitis, its efficacy in more severe or specific forms like vernal and atopic keratoconjunctivitis requires more extensive investigation. scialert.net Additionally, while its primary mechanism is H1 antagonism, its influence on other components of the allergic cascade, such as the activation and differentiation of immune cells like eosinophils and T-helper cells, warrants deeper exploration. patsnap.comnih.gov The long-term effects of emedastine therapy on the natural course of allergic diseases also represent a critical area for future clinical studies.
Projections for Expanded Therapeutic Indications and New Research Directions
Future research is projected to move beyond symptomatic relief towards exploring this compound's potential in disease modification. A primary direction is the investigation of its anti-tissue remodeling effects. If the preliminary findings on inhibiting collagen synthesis are substantiated, emedastine could be repurposed for preventing or treating fibrotic complications in chronic allergic diseases of the skin and eyes. nih.govresearchgate.net This could represent a significant expansion of its therapeutic utility.
Another promising direction involves the development of novel drug delivery systems to broaden its applications. The creation of a transdermal patch for allergic rhinitis is a prime example of this innovation, offering sustained drug release and potentially improving patient adherence. nih.govresearchgate.net This success opens the possibility of developing other formulations for different allergic conditions. Furthermore, recent findings that emedastine may inhibit the differentiation of Th1 and Th2 cells mediated by mast cells suggest a potential role in modulating the core immune response in allergies, which could lead to indications in a wider range of immune-mediated disorders. patsnap.com Investigating its efficacy in other histamine-driven conditions beyond traditional allergies could also be a fruitful area of research.
Potential Integration of Emerging Research Technologies and Methodologies in this compound Studies
The future study of this compound stands to benefit significantly from the integration of emerging technologies. Advanced ocular drug delivery systems, for example, could revolutionize its application in treating allergic conjunctivitis. semanticscholar.org Nanotechnology-based platforms—such as nanoparticles, nanomicelles, and nanoemulsions—could be employed to enhance drug penetration, improve bioavailability, and provide sustained release, thereby reducing the frequency of administration. sajhp.comresearchgate.net Other innovative approaches like sustained-release implants, hydrogels, and drug-eluting contact lenses are also being explored for ocular therapies and could be adapted for emedastine delivery. sajhp.comresearchgate.netophthalmologytimes.com
In preclinical research, advanced ex vivo models, such as the adhesive explant culture system, can provide more detailed insights into the cellular and molecular effects of emedastine on allergic responses in human tissues. nih.gov In the realm of pharmaceutical development and manufacturing, emerging technologies accepted by regulatory bodies like the FDA, such as continuous manufacturing, 3D printing, and the use of advanced process controls and predictive modeling, could be applied to optimize the production of new emedastine formulations. fda.gov Methodologies like the Multi-Attribute Method (MAM) and Next-Generation Sequencing (NGS) could be used for enhanced quality control and deeper biological understanding during drug development. fda.gov These advanced tools will be instrumental in uncovering new mechanisms of action and developing next-generation therapeutics based on this compound.
Q & A
Q. What experimental methods are recommended to validate the H1 receptor selectivity of emedastine difumarate in vitro?
To assess receptor selectivity, researchers should conduct competitive binding assays using radiolabeled histamine H1, H2, and H3 receptors. Functional assays (e.g., measurement of intracellular calcium mobilization or phosphatidylinositol turnover in human conjunctival epithelial cells) can confirm antagonism. Parallel testing against α/β-adrenergic, dopamine, and serotonin receptors is critical to exclude off-target effects .
Q. How can researchers ensure accurate quantification of this compound in biological matrices like plasma?
A validated HPLC-ESI-MS method is recommended. Key parameters include:
Q. What animal models are appropriate for evaluating emedastine’s anti-pruritic effects?
Use male ICR mice (5–6 weeks old) injected with pruritogens (e.g., compound 48/80). Administer emedastine orally (0.03–0.3 mg/kg) 30 minutes before pruritogen challenge. Measure scratching behavior over 60 minutes and compare to vehicle controls .
Q. What safety parameters should be prioritized in preclinical studies of this compound?
Include acute toxicity (LD50 in rodents), genotoxicity (Ames test, micronucleus assay), and reproductive toxicity (teratogenicity in rats/rabbits). Note that emedastine showed skeletal anomalies in rats at 70,000× human ocular doses but was safe at 15,000× .
Advanced Research Questions
Q. How can conflicting data between in vitro receptor selectivity and in vivo efficacy be resolved?
Discrepancies may arise from pharmacokinetic factors (e.g., tissue penetration) or metabolite activity. Conduct parallel studies:
Q. What statistical approaches are optimal for analyzing non-inferiority in clinical trials comparing this compound to newer antihistamines?
Use a randomized, observer-masked, multicenter design (e.g., phase III trial for allergic conjunctivitis). Primary endpoint: Change from baseline in itching score (visual analog scale). Apply a two-sided 95% CI for the difference in means; non-inferiority margin should be predefined (e.g., ≤0.5 score difference). Adjust for covariates (baseline severity, site effects) via mixed-effects models .
Q. How can researchers model the percutaneous absorption of this compound using bile excretion data?
Apply deconvolution methods to estimate absorption rates from biliary excretion profiles. Key steps:
- Administer 14C-labeled emedastine intravenously and orally to healthy volunteers.
- Collect bile samples over 24–48 hours.
- Use compartmental modeling (e.g., Wagner-Nelson method) to calculate fraction absorbed .
Q. What strategies mitigate batch variability in this compound synthesis for preclinical studies?
Implement strict quality control:
- Purity: ≥98% (HPLC with UV detection at 254 nm) .
- Impurity profiling: Monitor 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole (EP impurity B) and emedastine N-oxide difumarate via LC-MS .
- Stability: Store at -20°C; validate shelf life with accelerated stability testing (40°C/75% RH for 6 months) .
Q. How do ethanol interactions affect emedastine’s central nervous system (CNS) safety profile in driving studies?
Design a double-blind crossover study with emedastine (4 mg) ± ethanol (0.5 g/kg). Assess driving performance (lane deviation, reaction time) in a simulator. Use pharmacokinetic sampling to correlate plasma levels with CNS effects. Note: Emedastine alone showed no impairment, but additive effects with ethanol require caution .
Q. What in vitro models best predict emedastine’s efficacy in allergic conjunctivitis?
Use human conjunctival epithelial cells (HCECs) stimulated with histamine. Measure:
- Inflammatory markers: IL-6, IL-8, GM-CSF secretion via ELISA .
- Signal transduction: Phosphatidylinositol turnover (³H-inositol prelabeling) and intracellular Ca²⁺ flux (Fluo-4 AM dye) .
Methodological Notes
- Data Management: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use standardized formats (e.g., mzML for mass spectrometry data) and metadata templates .
- Ethical Compliance: For clinical data, ensure alignment with ERC Data Management Plans (e.g., anonymization, secure storage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
